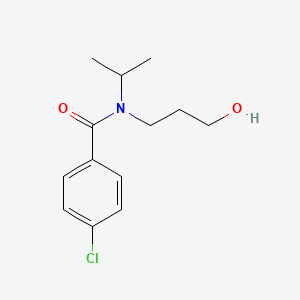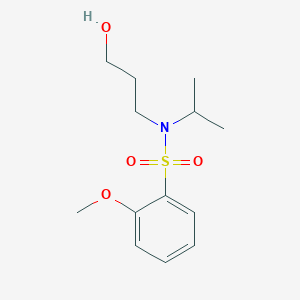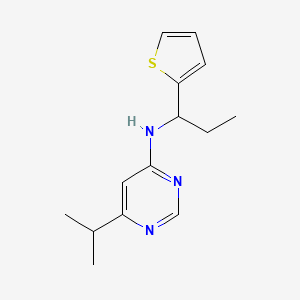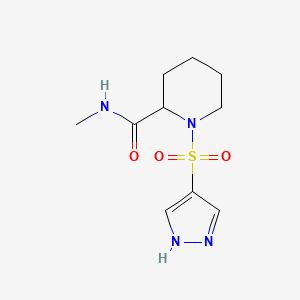
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes known as cyclin-dependent kinases (CDKs) and has been shown to have potential applications in cancer treatment.
Mechanism of Action
The mechanism of action of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide involves its inhibition of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide. 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide are enzymes that are involved in the regulation of the cell cycle, and their dysregulation is a common feature of many types of cancer. By inhibiting 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide are primarily related to its inhibition of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide. By inhibiting 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, it can prevent the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of other diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide in lab experiments include its potent inhibitory activity against 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, its potential applications in cancer treatment, and its anti-inflammatory effects. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide. One area of focus is the development of more potent and selective inhibitors of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide for use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide and its potential applications in the treatment of other diseases such as Alzheimer's disease. Finally, more research is needed to assess the potential toxicity of this compound and to develop safer and more effective treatments.
Synthesis Methods
The synthesis of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide involves several steps. The starting material is 2-cyclopentylethylamine, which is reacted with 2,6-dichloropyridine-4-carboxylic acid to form the intermediate compound. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-6-chloropyridine to form the final product.
Scientific Research Applications
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to be a potent inhibitor of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, which are enzymes that play a critical role in cell cycle regulation. By inhibiting 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death).
properties
IUPAC Name |
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c14-11-7-10(8-12(15)17-11)13(18)16-6-5-9-3-1-2-4-9/h7-9H,1-6H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSNVHVLVGOFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCNC(=O)C2=CC(=NC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)



![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)



![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)

![4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)
![(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)